molecular formula C10H18N2O5 B6316998 Boc-Gly-Ala-OH CAS No. 42291-52-1

Boc-Gly-Ala-OH

Cat. No.: B6316998
CAS No.: 42291-52-1
M. Wt: 246.26 g/mol
InChI Key: FRIISBOVHKVDFX-LURJTMIESA-N
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Description

Boc-Gly-Ala-OH is a useful research compound. Its molecular formula is C10H18N2O5 and its molecular weight is 246.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 246.12157168 g/mol and the complexity rating of the compound is 308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Peptide Segment Coupling : Boc-Gly-Ala-OH is used in peptide segment coupling methods. For instance, Yamashiro and Blake (2009) demonstrated the coupling of Boc-Gly-Ala-SH to polymer-bound Leu, using various reagents like dicyclohexylcarbodiimide (DCC) and N-bromosuccinimide (NBS), which resulted in the formation of H-Gly-Ala-Leu-OH, emphasizing the utility of this compound in peptide synthesis (Yamashiro & Blake, 2009).

  • C-Alkylation of Peptides : Seebach et al. (1991) explored the C-alkylation of peptides using derivatives like Boc-Gly-Sar-MeLeu-OH, demonstrating its role in the modification of sarcosine (Sar) moieties in peptides. This study highlights the reactivity of this compound in producing modified peptides with altered properties (Seebach et al., 1991).

  • Synthesis and Crystal Structure Analysis : Jensen et al. (1985) conducted a study on the synthesis and crystal structure of monothiated analogues of Boc-Gly-S-Ala-Aib-OMe, emphasizing the structural analysis of peptides containing this compound. This research contributes to understanding the molecular structure and properties of such peptides (Jensen et al., 1985).

  • Catalytic Activity Studies : Nishi et al. (1983) investigated the catalytic activities of peptides containing this compound sequences, highlighting their potential in biochemical reactions. This study provides insights into the functional capabilities of peptides in catalytic processes (Nishi et al., 1983).

  • Peptide and Cellulose Conjugation : Devarayan et al. (2013) studied the conjugation of Boc-amino acids like Gly, Ala, and β-Ala with cellulose, utilizing this compound in the synthesis of cellulose derivatives. This research explores the potential applications of this compound in material science and bioconjugation (Devarayan et al., 2013).

Properties

IUPAC Name

(2S)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O5/c1-6(8(14)15)12-7(13)5-11-9(16)17-10(2,3)4/h6H,5H2,1-4H3,(H,11,16)(H,12,13)(H,14,15)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIISBOVHKVDFX-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456268
Record name (2S)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42291-52-1
Record name (2S)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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